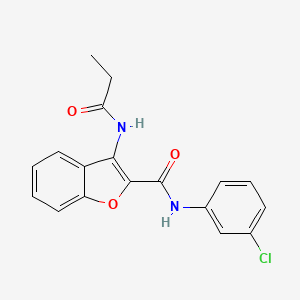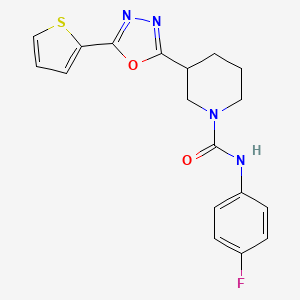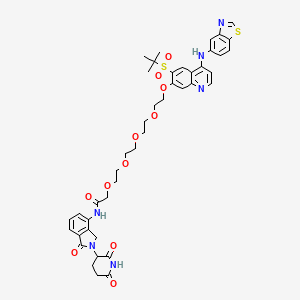![molecular formula C9H14N2S B2515136 4-Méthyl-2-[(pyrrolidin-3-yl)méthyl]-1,3-thiazole CAS No. 1521112-55-9](/img/structure/B2515136.png)
4-Méthyl-2-[(pyrrolidin-3-yl)méthyl]-1,3-thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "4-Methyl-2-[(pyrrolidin-3-yl)methyl]-1,3-thiazole" is a heterocyclic molecule that contains a thiazole ring, a common structural motif in various chemical compounds with diverse biological activities. Thiazole derivatives are known for their antimicrobial, antioxidant, and electrochromic properties, as well as their utility in various chemical reactions and transformations .
Synthesis Analysis
The synthesis of thiazole derivatives often involves cyclization reactions and can yield a variety of functionalized compounds. For instance, the synthesis of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives involves cyclization of methyl 1-(benzoylcarbamothioyl)-5,5-diphenylpyrrolidine-2-carboxylates with 2-bromo-1-(4-substituted phenyl)ethanones . Similarly, the synthesis of 4-Amino-5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol involves a multi-step reaction sequence, which can further react with various aromatic aldehydes to yield thiazolidinones .
Molecular Structure Analysis
The molecular structure of thiazole derivatives can be characterized using spectroscopic methods such as FTIR, NMR, and X-ray diffraction studies. For example, the stereochemistry of certain thiazole derivatives has been characterized by single crystal X-ray diffraction . Additionally, the importance of intramolecular hydrogen bonding in the conformational properties of thiadiazol-pyrrolidin-2-ol bearing species has been highlighted, which can significantly influence the stability and reactivity of these molecules .
Chemical Reactions Analysis
Thiazole derivatives participate in various chemical reactions, including cycloadditions and transformations. For instance, pyrrolo[1,2-c]thiazoles can act as thiocarbonyl ylides in cycloadditions to electron-deficient alkenes . The kinetics and mechanism of transformation reactions of thiazole derivatives have also been studied, revealing insights into the reaction pathways and the influence of different catalytic conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives, such as their acid dissociation constants and electrochromic properties, are of significant interest. The acid dissociation constants of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives have been determined, which is important for understanding their chemical behavior . Additionally, thiazole derivatives have been explored for their electrochromic properties, with some showing promising results for applications in electrochromic devices .
Case Studies
In terms of case studies, thiazole derivatives have been evaluated for their antimicrobial activity, with some compounds showing interesting activity against bacterial strains such as A. baumannii and M. tuberculosis . Furthermore, their antioxidant potential has been assessed using assays like DPPH scavenging, and the relationship between their structure and activity has been explored through DFT calculations and molecular docking studies .
Applications De Recherche Scientifique
- Des chercheurs ont synthétisé des molécules bioactives contenant le cycle pyrrolidine et ses dérivés. Ces derniers incluent les pyrrolizines, la pyrrolidine-2-one, les pyrrolidine-2,5-diones et les dérivés du prolinol .
- Les caractéristiques structurales du composé le rendent pertinent pour les études épigénétiques. Par exemple, les inhibiteurs de la déméthylase 1 spécifique à la lysine (LSD1), qui jouent un rôle dans la thérapie du cancer, pourraient potentiellement incorporer cet échafaudage .
- Des chercheurs ont réalisé une analyse structurale en utilisant la spectroscopie FTIR, RMN 1H, RMN 13C et UV-Vis, soutenue par des études spectrales computationnelles .
- Le composé contenant de la pyrrolidine N-(4-Méthyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phényl)-4-((4-méthylpipérazin-1-ium-1-yl)méthyl)benzènesulfonamide (un dérivé) a été étudié comme inhibiteur potentiel des tyrosine kinases .
- Des composés apparentés contenant des cycles pyrrolidine ont été détectés dans les cathinones synthétiques (par exemple, 4F-3-méthyl-α-PHP). Ces substances présentent un intérêt en raison de leurs effets psychoactifs .
Chimie médicinale et découverte de médicaments
Épigénétique et recherche sur le cancer
Chimie computationnelle et spectroscopie
Inhibition des tyrosine kinases
Composés psychoactifs émergents
Safety and Hazards
The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements associated with it include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Orientations Futures
Propriétés
IUPAC Name |
4-methyl-2-(pyrrolidin-3-ylmethyl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2S/c1-7-6-12-9(11-7)4-8-2-3-10-5-8/h6,8,10H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZYKQHBMSLPRCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)CC2CCNC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3,4-difluorophenyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2515055.png)

![2-(3-butyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-cyclopentylacetamide](/img/structure/B2515058.png)
![2-Bicyclo[2.1.1]hexanylmethanamine](/img/structure/B2515060.png)
![N-(3,4-dimethoxyphenyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2515061.png)

![N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2515066.png)




![2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2515074.png)
![N-(4-(azepan-1-yl)but-2-yn-1-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2515076.png)